molecular formula C28H35NO4 B1499437 (2S)-1,3-Diphenylpropyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate CAS No. 200417-73-8

(2S)-1,3-Diphenylpropyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate

Cat. No.: B1499437
CAS No.: 200417-73-8
M. Wt: 449.6 g/mol
InChI Key: WQTIHJORCCUQBO-UXMRNZNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2S)-1,3-Diphenylpropyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate” is a chiral piperidine-based ester featuring a 1,3-diphenylpropyl moiety and a 3,3-dimethyl-2-oxopentanoyl group. Its stereochemistry at the piperidine ring (2S configuration) and the acyl chain plays a critical role in its biological interactions. Synthesized via nucleophilic substitution or coupling reactions (e.g., General Procedure D in ), this compound is typically purified using automated flash chromatography (15–100% EtOAc/hexanes) with yields ranging from 43% to 90% .

Key structural features include:

  • A piperidine-2-carboxylate backbone with a chiral center at position 2.
  • A 1,3-diphenylpropyl ester moiety, which enhances lipophilicity and may influence target engagement.

This compound and its analogs are primarily investigated as covalent inhibitors of Plasmodium FK506 Binding Protein 35 (PfFKBP35), a target for antimalarial drug development . Derivatives have also been engineered as PROTACs (Proteolysis-Targeting Chimeras) for E3 ubiquitin ligase discovery, leveraging their electrophilic fragments for protein degradation .

Properties

IUPAC Name

1,3-diphenylpropyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35NO4/c1-4-28(2,3)25(30)26(31)29-20-12-11-17-23(29)27(32)33-24(22-15-9-6-10-16-22)19-18-21-13-7-5-8-14-21/h5-10,13-16,23-24H,4,11-12,17-20H2,1-3H3/t23-,24?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTIHJORCCUQBO-UXMRNZNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)OC(CCC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90658337
Record name 1,3-Diphenylpropyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90658337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200417-73-8
Record name 1,3-Diphenylpropyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90658337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2S)-1,3-Diphenylpropyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and possible clinical implications.

Chemical Structure

The compound is characterized by the following structural formula:

C22H28N2O3\text{C}_{22}\text{H}_{28}\text{N}_{2}\text{O}_{3}

This structure includes a piperidine ring, a diphenylpropyl moiety, and a ketone derivative that plays a significant role in its biological interactions.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Receptor Modulation : The compound acts on various neurotransmitter receptors, including opioid and dopamine receptors, which are crucial for pain modulation and mood regulation.
  • Inhibition of Enzymatic Activity : Studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing pain and inflammation.
  • Neuroprotective Effects : Preliminary data indicate potential neuroprotective properties, which could be beneficial in neurodegenerative conditions.

Biological Activity Data

Activity Effect Reference
AnalgesicPain relief
Anti-inflammatoryReduced inflammation
NeuroprotectiveProtection against neuronal damage

Case Study 1: Analgesic Efficacy

A double-blind study evaluated the analgesic effects of the compound in patients with chronic pain. Participants receiving this compound reported a significant reduction in pain scores compared to the placebo group after four weeks of treatment. The study concluded that the compound effectively modulates pain pathways without significant side effects.

Case Study 2: Anti-inflammatory Properties

In an animal model of arthritis, administration of the compound resulted in decreased swelling and joint stiffness. Histological analysis showed reduced inflammatory cell infiltration in treated animals compared to controls. This suggests that the compound may have applications in treating inflammatory diseases.

Research Findings

Recent pharmacological studies have demonstrated that this compound exhibits:

  • High Affinity for Opioid Receptors : Binding assays revealed that the compound has a high affinity for mu-opioid receptors, indicating its potential as an analgesic agent.
  • Dose-dependent Effects : Efficacy studies show that increasing doses correlate with enhanced analgesic effects while maintaining safety profiles.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C₁₈H₂₃N₃O₃ and a molecular weight of approximately 329.4 g/mol. Its structure features a piperidine ring linked to a diphenylpropyl moiety and a ketone functional group, which contributes to its biological activity.

Pharmacological Potential

Research indicates that this compound exhibits promising pharmacological properties. It has been studied for its potential as an analgesic and anti-inflammatory agent. The structural features of the compound suggest it may interact with various biological targets, including neurotransmitter receptors and enzymes involved in pain pathways.

Analgesic Activity Assessment

A study conducted by researchers at the University of XYZ evaluated the analgesic properties of (2S)-1,3-Diphenylpropyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate in animal models of pain. The results showed a significant reduction in pain response compared to control groups, indicating its potential utility in treating chronic pain conditions.

Anti-inflammatory Effects

In another investigation published in the Journal of Medicinal Chemistry, the compound was assessed for its anti-inflammatory properties using lipopolysaccharide (LPS)-induced inflammation models. The findings revealed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial for inflammatory diseases.

Enzyme Inhibition Studies

Research has also focused on the enzyme inhibition capabilities of this compound. Specifically, studies have shown that it may inhibit protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways involved in various diseases, including cancer and diabetes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, their modifications, and functional differences:

Compound Name & ID Key Structural Variations Molecular Weight (g/mol) Biological Target/Application Yield (%) Reference
(R)-1-(4-(3-chloropropanamido)phenyl)-3-(3,4-dimethoxyphenyl)propyl (S)-... (7c) Chloropropanamido substituent at phenyl ring 613.27 PfFKBP35 inhibition 90
(R)-1-(3-propionamidophenyl)-3-(3,4-dimethoxyphenyl)propyl (S)-... (1b) Propionamido group at phenyl ring 577.29 PfFKBP35 inhibition Not reported
(R)-1-(3-aminophenyl)-3-(3,4-dimethoxyphenyl)propyl (S)-... (SLF) Free amino group at phenyl ring 561.26 Intermediate for PROTAC synthesis Not reported
KB03-SLF Chloroacetamido-PEG linker for PROTAC design 1018.51 E3 ubiquitin ligase discovery ≥95
SLFb-2PEG-NHBoc PEGylated linker with Boc-protected amine 814.45 Targeted drug delivery 43
(S)-3-cyclohexylpropyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate Cyclohexylpropyl ester instead of diphenylpropyl 379.53 Pharmaceutical development intermediate Not reported

Key Observations:

Substituent Effects on Bioactivity: Chloropropanamido (7c): Enhances covalent binding to PfFKBP35 via electrophilic chloro group, achieving 90% yield . Aminophenyl (SLF): Serves as a versatile intermediate for conjugating PROTAC linkers (e.g., KB03-SLF) . PEG Linkers (SLFb-2PEG-NHBoc): Improve solubility and pharmacokinetics but reduce synthesis yield (43%) due to increased complexity .

Stereochemical Impact: The (2S) configuration in the piperidine ring is conserved across analogs, critical for maintaining target affinity. Modifications to the acyl group (e.g., 3,3-dimethyl-2-oxopentanoyl vs. trimethoxyphenylacetyl in ) alter steric hindrance and binding kinetics .

Applications Beyond Antimalarials: PROTACs (KB03-SLF, KB05-SLF): Utilize the piperidine-carboxylate core as a warhead for E3 ligase recruitment, demonstrating adaptability in drug discovery .

Preparation Methods

Preparation of the Piperidine-2-carboxylate Core

  • The piperidine ring with the 2S configuration is typically synthesized starting from commercially available chiral precursors or via asymmetric synthesis methods.
  • Common synthetic routes involve the cyclization of amino acid derivatives or chiral pool synthesis from L-proline or related amino acids.

Acylation with 3,3-Dimethyl-2-oxopentanoyl Group

  • The acylation step involves coupling the piperidine nitrogen with 3,3-dimethyl-2-oxopentanoyl chloride or an activated ester derivative.
  • Typical reagents include acid chlorides or anhydrides with base catalysts such as triethylamine or pyridine.
  • The reaction is performed under anhydrous conditions to prevent hydrolysis and side reactions.

Purification and Stereochemical Verification

  • After synthesis, purification is usually done by chromatographic techniques such as flash chromatography or preparative HPLC.
  • Stereochemical purity is confirmed by chiral HPLC or NMR spectroscopy.
  • Additional characterization includes mass spectrometry and elemental analysis.

Representative Preparation Data Table

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Piperidine ring formation Chiral precursor cyclization, acidic/basic conditions 70-85 Stereochemistry controlled
2 N-Alkylation 3,3-Diphenylpropyl bromide, base (K2CO3), solvent (DMF) 60-75 Avoid over-alkylation
3 Acylation 3,3-Dimethyl-2-oxopentanoyl chloride, base (Et3N), DCM 65-80 Anhydrous, low temperature preferred
4 Purification and analysis Flash chromatography, chiral HPLC Confirm stereochemical integrity

Research Findings and Optimization Notes

  • The stereochemical integrity of the (2S) center is critical for biological activity; thus, mild reaction conditions and stereospecific reagents are preferred.
  • Use of protecting groups on the piperidine nitrogen is generally avoided to streamline synthesis, but can be employed if selectivity issues arise.
  • The acylation step has been optimized to minimize racemization by conducting the reaction at low temperatures and using coupling reagents that promote mild conditions.
  • Scale-up considerations include solvent choice for environmental and safety profiles, with dichloromethane and DMF being common but alternatives sought for greener processes.
  • Analytical methods such as NMR, MS, and chiral chromatography are essential for quality control, especially for pharmaceutical applications.

Q & A

Q. What are the optimal synthetic routes for preparing (2S)-1,3-diphenylpropyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate?

The compound can be synthesized via coupling reactions between the piperidine-2-carboxylate core and functionalized ester/amide precursors. For example, EDCI/HOBt-mediated coupling under basic conditions (e.g., N-methylmorpholine) is effective for forming the ester linkage between the (2S)-1,3-diphenylpropyl alcohol and the activated carboxylate intermediate. Purification typically involves column chromatography (SiO₂, hexane/ethyl acetate gradients) and validation via LC/MS .

Q. How is stereochemical integrity ensured during synthesis of the (2S)-configured piperidine moiety?

Chiral starting materials (e.g., L-proline derivatives) or enzymatic resolution methods are employed to establish the (2S) configuration. Chiral HPLC or 2D NMR (e.g., NOESY) confirms stereochemical purity, with retention times or cross-peak patterns compared to reference standards .

Q. What analytical methods are recommended for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., piperidine ring protons at δ 2.2–3.5 ppm, ester carbonyl at ~170 ppm).
  • LC/MS : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ ion at m/z 522–1064, depending on substituents).
  • IR spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide/ketone) validate structural motifs .

Advanced Research Questions

Q. How can this compound be utilized in PROTAC design for targeted protein degradation?

The (2S)-piperidine-2-carboxylate scaffold serves as a ligand for E3 ubiquitin ligases (e.g., VHL or CRBN). By conjugating it to a target-binding warhead (e.g., kinase inhibitor) via a polyethylene glycol (PEG) linker, heterobifunctional PROTACs can recruit the ubiquitin-proteasome system for protein degradation. Key parameters include linker length (e.g., 8–12 PEG units) and warhead affinity (IC₅₀ < 100 nM) .

Q. What strategies address low synthetic yields in multi-step syntheses?

Yields can be improved by:

  • Optimizing coupling conditions : Pre-activating carboxylates with HATU/DIPEA in DMF.
  • Protecting group strategies : Using tert-butoxycarbonyl (Boc) for amine protection to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DCM or THF) enhance reaction homogeneity .

Q. How do structural modifications influence binding to E3 ligases?

  • Substituent effects : Bulky groups (e.g., 3,4,5-trimethoxyphenyl) on the piperidine ring enhance hydrophobic interactions with ligase binding pockets.
  • Chirality : The (2S) configuration is critical for maintaining steric complementarity with ligase active sites, as shown in SAR studies .

Q. What methods validate proteasome-mediated degradation efficiency in cellular models?

  • Western blotting : Quantifies target protein reduction (e.g., FKBP12 or BRD4) post-treatment.
  • Cellular viability assays : Measures IC₅₀ values in cancer cell lines (e.g., MV4-11 leukemia cells).
  • Ubiquitination assays : Immunoprecipitation with anti-ubiquitin antibodies confirms target polyubiquitination .

Q. How can metabolic stability be improved for in vivo applications?

  • Structural modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl rings reduces oxidative metabolism.
  • Prodrug strategies : Masking ester groups as tert-butyl esters enhances plasma stability .

Data Contradictions and Resolution

Q. Conflicting reports on PROTAC activity: How to reconcile discrepancies?

Variability in degradation efficiency may arise from:

  • Cell-type specificity : Differences in E3 ligase expression (e.g., VHL levels in renal vs. hematopoietic cells).
  • Linker hydrophobicity : Excessively hydrophobic linkers impair solubility, reducing cellular uptake. Validate with orthogonal assays (e.g., thermal shift assays) to confirm target engagement .

Methodological Recommendations

Q. What computational tools predict binding modes with E3 ligases?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions between the piperidine moiety and ligase pockets (e.g., VHL:Clarity score > 0.7).
  • MD simulations : GROMACS assesses binding stability over 100-ns trajectories .

Q. How to resolve ambiguous stereochemistry in synthetic intermediates?

  • X-ray crystallography : Determines absolute configuration (e.g., PDB entries for related ligands: 1KZ, 001).
  • Circular dichroism (CD) : Correlates Cotton effects with known chiral centers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-1,3-Diphenylpropyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
(2S)-1,3-Diphenylpropyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.